molecular formula C21H21NO2 B3033842 4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid CAS No. 1217682-79-5

4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Cat. No.: B3033842
CAS No.: 1217682-79-5
M. Wt: 319.4 g/mol
InChI Key: PTWQWLFQYBEVEG-UWVAXJGDSA-N
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Description

The compound "4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid" is a complex organic molecule. Known for its multifaceted structure, the compound features a cyclopenta[c]quinoline framework attached to a benzoic acid moiety, which endows it with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be achieved through a multi-step organic synthesis process, often involving:

  • Starting Materials: : Aniline derivatives and cyclopentadiene.

  • Reaction Types: : Condensation, cyclization, and functional group transformations.

  • Catalysts and Reagents: : Lewis acids, oxidizing agents like potassium permanganate, and solvents like dichloromethane.

Industrial Production Methods

Industrial production often involves:

  • Optimization: : Optimizing the yield and purity of the compound through solvent selection and temperature control.

  • Scalability: : Utilizing large-scale reactors and continuous flow methods to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions including:

  • Oxidation: : Using reagents like hydrogen peroxide to form oxidized derivatives.

  • Reduction: : Employing hydrogen gas over palladium catalysts to reduce specific functional groups.

  • Substitution: : Halogenation and alkylation reactions facilitated by halogenating agents and alkyl halides.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Acetone, ethanol, dichloromethane.

Major Products Formed

  • Oxidized Products: : Formation of quinoline N-oxides.

  • Reduced Products: : Cyclohexane derivatives.

  • Substitution Products: : Various halogenated compounds and alkylated derivatives.

Scientific Research Applications

This compound finds applications in multiple scientific fields:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Acts as a probe in biochemical assays.

  • Medicine: : Potential therapeutic agent for various diseases due to its unique structure.

  • Industry: : Utilized in the synthesis of dyes, pigments, and other complex organic molecules.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through:

  • Targeting Enzymes: : Interacting with key enzymes to alter biochemical pathways.

  • Binding to Receptors: : Modulating receptor activities to elicit biological responses.

  • Pathways Involved: : Influencing signaling pathways like MAPK/ERK and PI3K/AKT.

Comparison with Similar Compounds

When compared to similar compounds, this compound:

  • Structural Uniqueness: : The presence of both cyclopenta[c]quinoline and benzoic acid moieties makes it distinct.

  • Chemical Behavior: : Exhibits unique reactivity patterns not commonly seen in simpler analogs.

List of Similar Compounds

  • Quinoline Derivatives: : Examples include quinine and chloroquine.

  • Benzoic Acid Derivatives: : Such as salicylic acid and ibuprofen.

  • Hybrid Molecules: : Compounds containing both quinoline and benzoic acid structures.

That's a crash course on 4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid! Hope that satisfies your curiosity.

Properties

IUPAC Name

4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-12-6-11-18-16-4-3-5-17(16)20(22-19(18)13(12)2)14-7-9-15(10-8-14)21(23)24/h3-4,6-11,16-17,20,22H,5H2,1-2H3,(H,23,24)/t16-,17+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWQWLFQYBEVEG-UWVAXJGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3C=CCC3C(N2)C4=CC=C(C=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Reactant of Route 2
4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Reactant of Route 3
4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Reactant of Route 4
4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Reactant of Route 6
4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

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